![molecular formula C23H29NO4 B1143103 tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate CAS No. 188867-89-2](/img/structure/B1143103.png)
tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate
Overview
Description
Tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate, also known as Boc-D-phenylalanine-3R,4R-dihydroxyphenylalanine-O-benzyl ester, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, it has been shown to increase the expression of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine, which is a neurotransmitter that is deficient in Parkinson's disease.
Biochemical and Physiological Effects:
Tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been shown to increase dopamine levels in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate in lab experiments include its high yield and purity after synthesis, as well as its well-documented anti-inflammatory, analgesic, and anti-tumor properties. However, its mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic applications.
Future Directions
For research on tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate include further investigation of its mechanism of action, as well as its potential therapeutic applications in the treatment of Parkinson's disease and other neurological disorders. Additionally, its anti-tumor properties warrant further investigation for potential use in cancer therapy.
Scientific Research Applications
Tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties in various in vitro and in vivo studies. Additionally, it has been investigated as a potential drug candidate for the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
properties
IUPAC Name |
tert-butyl (3R,4R)-3-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-23(2,3)28-22(26)24-14-13-20(21(25)15-24)18-9-11-19(12-10-18)27-16-17-7-5-4-6-8-17/h4-12,20-21,25H,13-16H2,1-3H3/t20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTOCUHAQHZOGJ-RTWAWAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940397 | |
Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate | |
CAS RN |
188867-89-2 | |
Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]-3-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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